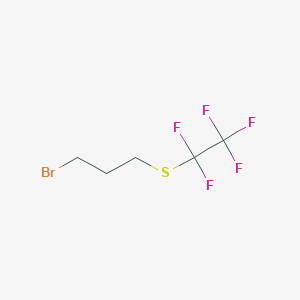

3-(Pentafluoroethylthio)propyl bromide, 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

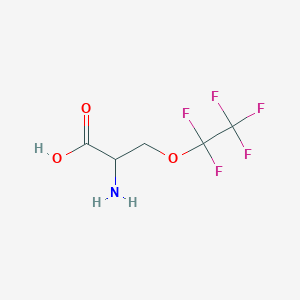

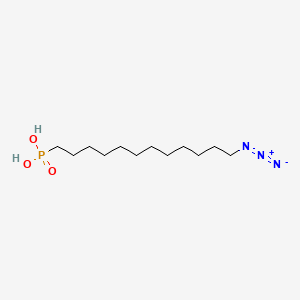

“3-(Pentafluoroethylthio)propyl bromide” is an alkyl halide. Alkyl halides are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine) . In this case, the alkyl group is a propyl group, and the halogen is bromine .

Synthesis Analysis

The synthesis of alkyl halides like “3-(Pentafluoroethylthio)propyl bromide” can be achieved through various methods. One common method is the Williamson Ether Synthesis, where an alkyl halide is treated with a Lewis acid to result in a carbocation electrophile that is then attacked by the aromatic ring . Retrosynthetic analysis is another technique used in the planning of organic syntheses by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis

The molecular structure of “3-(Pentafluoroethylthio)propyl bromide” can be deduced from its name. The “propyl” indicates a three-carbon chain. The bromide indicates the presence of a bromine atom. The “3-(Pentafluoroethylthio)” indicates a pentafluoroethylthio group attached to the third carbon of the propyl chain .Chemical Reactions Analysis

Alkyl halides like “3-(Pentafluoroethylthio)propyl bromide” undergo both substitution and elimination reactions . In Friedel-Crafts alkylation, an alkyl halide treated with a Lewis acid results in a carbocation electrophile that is then attacked by the aromatic ring .Physical And Chemical Properties Analysis

Physical properties of alkyl halides like “3-(Pentafluoroethylthio)propyl bromide” include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .作用机制

安全和危害

The safety data sheet for propyl bromide, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is always important to handle such chemicals with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

属性

IUPAC Name |

1-bromo-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5S/c6-2-1-3-12-5(10,11)4(7,8)9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYYNBKLHJVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(C(F)(F)F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-pentafluoroethylsulfanyl-propane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)